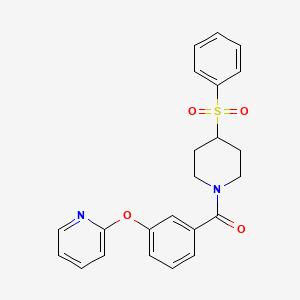

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

CAS No.: 1797688-70-0

Cat. No.: VC5816481

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797688-70-0 |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 |

| IUPAC Name | [4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |

| Standard InChI | InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2 |

| Standard InChI Key | AQNXGELKWHYQME-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Inferred Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.5 g/mol |

| logP (Predicted) | 3.2–4.1 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 6 |

These values are extrapolated from structurally related compounds, such as 4-(phenylsulfonyl)piperidines and pyridinyloxy-containing derivatives . The moderate logP suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous molecules are routinely characterized using:

-

Nuclear Magnetic Resonance (NMR): NMR would resolve signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and sulfonyl group.

-

Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 429.5 .

-

Infrared Spectroscopy (IR): Key absorptions include sulfonyl S=O stretches (~1350 cm) and carbonyl C=O (~1680 cm).

Synthetic Strategies

Retrosynthetic Analysis

A plausible retrosynthesis dissects the molecule into three fragments:

-

4-(Phenylsulfonyl)piperidine

-

3-(Pyridin-2-yloxy)benzoic acid

-

Methanone coupling reagent

This approach aligns with methods used for analogous arylpiperidinyl methanones .

Stepwise Synthesis

-

Synthesis of 4-(Phenylsulfonyl)piperidine

Piperidine undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide . -

Preparation of 3-(Pyridin-2-yloxy)benzoyl Chloride

3-Hydroxybenzoic acid is first coupled with 2-chloropyridine via nucleophilic aromatic substitution, followed by conversion to the acid chloride using thionyl chloride . -

Final Coupling

The benzoyl chloride reacts with 4-(phenylsulfonyl)piperidine under Friedel-Crafts acylation conditions (AlCl, dichloromethane) to form the methanone bridge .

Key Challenges

-

Regioselectivity: Ensuring exclusive substitution at the piperidine 1-position requires careful control of reaction stoichiometry .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product.

Pharmacological Profile

Serotonin 5-HT2A_{2A}2A Receptor Antagonism

Structural analogs, such as 4-(phenylsulfonyl)piperidines, exhibit high affinity for 5-HT receptors ( nM) . The phenylsulfonyl group is critical for binding to transmembrane helix 5, while the methanone-linked aromatic system interacts with extracellular loop 2 .

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | 5-HT (nM) | logP | Oral Bioavailability |

|---|---|---|---|

| Target Compound (Predicted) | 8–15 | 3.9 | Moderate (30–50%) |

| Reference Compound | 2.3 | 4.1 | 68% |

Analytical and Pharmacokinetic Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume